molecular formula C11H22N2O3 B12941740 tert-Butyl (R)-3-(2-aminoethyl)morpholine-4-carboxylate

tert-Butyl (R)-3-(2-aminoethyl)morpholine-4-carboxylate

Cat. No.: B12941740
M. Wt: 230.30 g/mol
InChI Key: HHDXVSNYKJSOKD-SECBINFHSA-N
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Description

tert-Butyl ®-3-(2-aminoethyl)morpholine-4-carboxylate: is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, an aminoethyl side chain, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-3-(2-aminoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and an appropriate aminoethyl precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ®-3-(2-aminoethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ®-3-(2-aminoethyl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.

Medicine: In medicine, tert-Butyl ®-3-(2-aminoethyl)morpholine-4-carboxylate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-(2-aminoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl side chain can form hydrogen bonds with target molecules, while the morpholine ring provides structural stability. The tert-butyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

  • tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate
  • tert-Butyl 2-Oxomorpholine-4-carboxylate

Comparison: Compared to similar compounds, tert-Butyl ®-3-(2-aminoethyl)morpholine-4-carboxylate is unique due to its specific stereochemistry and the presence of the aminoethyl side chain. This configuration can result in different reactivity and interaction profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (3R)-3-(2-aminoethyl)morpholine-4-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-8-9(13)4-5-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1

InChI Key

HHDXVSNYKJSOKD-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1CCN

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CCN

Origin of Product

United States

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